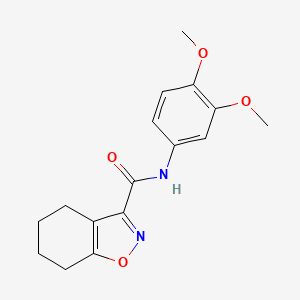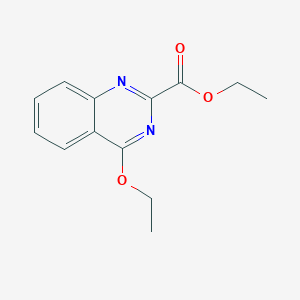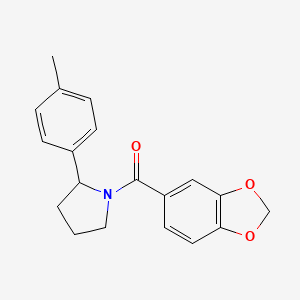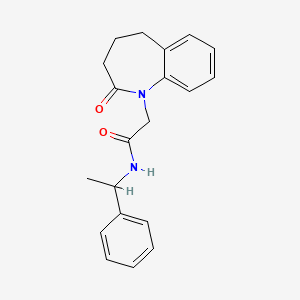
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mécanisme D'action
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide binds to TSPO with high affinity and selectivity, leading to the modulation of various cellular processes, including calcium homeostasis, mitochondrial function, and inflammation. TSPO is expressed in various cell types, including microglia, astrocytes, and tumor cells, and its activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide, which can contribute to tissue damage and disease progression.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis, by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has also been shown to inhibit the growth and metastasis of various cancer cells, by inducing apoptosis and inhibiting angiogenesis and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier and accumulate in TSPO-rich tissues. However, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide also has some limitations, including its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
Orientations Futures
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds. One direction is the optimization of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging for the diagnosis and monitoring of various diseases, including neurodegenerative disorders, cancer, and inflammation. This could involve the development of new radioligands with higher affinity and selectivity for TSPO, as well as the validation of TSPO as a biomarker for disease diagnosis and monitoring.
Another direction is the development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds as therapeutics for various diseases. This could involve the optimization of the chemical structure of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties, as well as the validation of TSPO as a therapeutic target for disease treatment. This could also involve the development of new TSPO ligands with different mechanisms of action, such as allosteric modulators or inverse agonists, to modulate TSPO activity in a more specific and selective manner.
Overall, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds hold great promise for the imaging and therapy of various diseases, and further research and development in this field could lead to significant advances in the diagnosis and treatment of these diseases.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with 3-pyridylacetic acid, followed by cyclization with triphosgene and subsequent reaction with isoxazole-3-carboxylic acid. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been extensively studied for its potential applications in imaging and therapy of various diseases. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in vivo. TSPO expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer, making it a potential biomarker for disease diagnosis and monitoring. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging has been used to visualize TSPO expression in various animal models and human patients with neurodegenerative disorders, such as Alzheimer's disease and multiple sclerosis, and cancer, such as breast cancer and glioma.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-6-12(2)14(8-11)19-17(21)15-9-16(22-20-15)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOJGMASYHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-5-(pyridin-3-YL)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)



![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)